Methyl 2-amino-5-(oxolan-3-yloxy)benzoate hydrochloride
Description
Methyl 2-amino-5-(oxolan-3-yloxy)benzoate hydrochloride is a synthetic organic compound characterized by a benzoate ester core substituted with an amino group at the 2-position and an oxolane (tetrahydrofuran) ring-linked ether group at the 5-position. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical or agrochemical research.
Properties
IUPAC Name |
methyl 2-amino-5-(oxolan-3-yloxy)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c1-15-12(14)10-6-8(2-3-11(10)13)17-9-4-5-16-7-9;/h2-3,6,9H,4-5,7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAWCNPOFHDTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2CCOC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(oxolan-3-yloxy)benzoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl 2-amino-5-hydroxybenzoate and oxolane-3-ol.
Reaction Conditions: The hydroxyl group of methyl 2-amino-5-hydroxybenzoate is first protected using a suitable protecting group. The protected intermediate is then reacted with oxolane-3-ol under basic conditions to form the oxolane ether linkage.
Deprotection and Hydrochloride Formation: The protecting group is removed, and the resulting compound is treated with hydrochloric acid to form the hydrochloride salt of Methyl 2-amino-5-(oxolan-3-yloxy)benzoate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(oxolan-3-yloxy)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring would yield nitro derivatives, while reduction of the amino group would yield amine derivatives.
Scientific Research Applications
Methyl 2-amino-5-(oxolan-3-yloxy)benzoate hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(oxolan-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride ()
Structural Similarities and Differences :
- Core Structure: Both compounds are methyl esters with amino groups and hydrochloride counterions. However, the target compound features a benzoate backbone, while the analog in is a butanoate derivative with a branched dimethyl substituent.
- Functional Groups: The amino group in the target compound is aromatic (2-position on benzene), whereas the analog’s amino group is aliphatic and methyl-substituted.
NMR Data :
- The analog’s ¹H-NMR (DMSO-d₆) shows peaks for methoxy (δ 3.79 ppm) and methylamino (δ 2.54 ppm) groups . Similar signals would be expected for the target compound, with additional peaks for the oxolane ring and aromatic protons.
Desethylamiodarone Hydrochloride ()
Structural Comparison :
- Core Structure: Desethylamiodarone hydrochloride (CAS 96027-74-6) contains a benzofuran ring and an ethylaminoethoxy group, differing from the target compound’s benzoate-oxyoxolane system.
- Substituents : Both compounds feature hydrochloride salts and ether linkages, but Desethylamiodarone includes iodine atoms, increasing molecular weight and lipophilicity.
Pharmacological Relevance :
- Desethylamiodarone is a metabolite of amiodarone, a Class III antiarrhythmic drug.
Stability and Handling :
(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate ()
Structural Contrast :
- Ester Groups : Both compounds contain benzoate esters, but the analog in has a more complex oxolane ring with benzoyloxy and hydroxyl substituents.
- Reactivity : The analog’s α,β-unsaturated ketone (5-oxo group) may confer higher reactivity compared to the target compound’s ether-linked oxolane.
Data Tables
Table 1: Key Properties of Methyl 2-amino-5-(oxolan-3-yloxy)benzoate Hydrochloride and Analogs
Research Findings and Gaps
- Synthetic Routes : The target compound’s synthesis likely parallels methods in (HCl-mediated salt formation), but its aromatic backbone may require additional protection/deprotection steps.
- Bioactivity: No direct pharmacological data are available.
- Stability : Hydrochloride salts generally enhance stability, but the oxolane ether in the target compound may introduce hydrolytic susceptibility under acidic conditions.
Biological Activity
Methyl 2-amino-5-(oxolan-3-yloxy)benzoate hydrochloride is a compound that has garnered attention in recent research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound is characterized by its unique chemical structure, which contributes to its biological properties. The compound's molecular formula is C12H15ClN2O4, and it features an amino group, an aromatic ring, and an oxolane moiety that may influence its interaction with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by activating cell signaling pathways associated with cell death.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The minimal inhibitory concentrations (MIC) for selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
The compound showed significant activity against Bacillus subtilis, indicating its potential as an antimicrobial agent. However, its effectiveness against Escherichia coli was less pronounced.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has been tested on:
- Breast Cancer Cells : The compound exhibited a dose-dependent cytotoxic effect on MCF-7 and MDA-MB-231 cells.
- Lung Cancer Cells : A549 cells showed reduced viability when treated with the compound, suggesting potential for lung cancer therapy.
Table 2 summarizes the IC50 values observed in these studies.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| MDA-MB-231 | 20 |
| A549 | 25 |
These findings highlight the potential role of this compound as a candidate for further development in cancer therapeutics.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, supporting its role as an effective anticancer agent.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Methyl 2-amino-5-(oxolan-3-yloxy)benzoate hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions, including esterification, ether formation, and salt preparation. For example, condensation of methyl acetoacetate derivatives with amines (e.g., oxolan-3-ylamine) under controlled pH and temperature can yield intermediates, followed by HCl treatment to form the hydrochloride salt . Reaction conditions (e.g., solvent choice, stoichiometry of HCl) must be optimized to avoid side products like unreacted esters or incomplete salt formation. Purity assessment via HPLC (≥98%) and structural confirmation via ¹H-NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d₆) are critical .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
- Storage : Store in sealed, airtight containers under dry, inert conditions (e.g., nitrogen atmosphere). Hydrochloride salts are hygroscopic; desiccants like silica gel are recommended. Stability studies suggest storage at –20°C for long-term preservation, as seen with structurally similar compounds .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Purity : HPLC with UV detection (λ ~254 nm) is standard, referencing retention times against known standards .
- Structural Confirmation : ¹H/¹³C-NMR for functional group identification (e.g., oxolane ring protons at δ 3.5–4.5 ppm, ester carbonyl at ~170 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ ion) .
- Salt Verification : X-ray diffraction or chloride ion titration (e.g., potentiometric methods) confirms hydrochloride formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). To address this:
- Standardize Assays : Use consistent buffer systems (e.g., PBS at pH 7.4) and solvent controls (DMSO ≤0.1% v/v).
- Validate Targets : Conduct competitive binding assays (e.g., SPR or ITC) to quantify affinity for receptors/enzymes. For example, the oxolane ring’s oxygen atoms may interact with polar residues in binding pockets, as observed in related oxolane-containing compounds .
- Replicate Studies : Cross-validate results in multiple cell lines or animal models to rule out model-specific effects .
Q. What strategies are recommended for studying the metabolic stability of this compound?
- Methodological Answer :
- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors to assess phase I metabolism. Monitor degradation via LC-MS/MS for parent compound and metabolites .
- Structural Modifications : Introduce deuterium or fluorine at metabolically labile sites (e.g., methyl groups) to enhance stability, a strategy validated in similar benzoate esters .
- Enzyme Inhibition Assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) using fluorescent probes to identify metabolic pathways .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action despite limited toxicological data?
- Methodological Answer :
- Transcriptomic/Proteomic Profiling : RNA-seq or SILAC-based proteomics can identify differentially expressed genes/proteins in treated vs. untreated cells .
- CRISPR Screening : Genome-wide knockout libraries can reveal synthetic lethal interactions or resistance mechanisms .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like G-protein-coupled receptors, leveraging the compound’s amino and oxolane groups for hydrogen bonding .
Q. What are the best practices for comparing this compound to structural analogs in lead optimization?
- Methodological Answer :
- SAR Analysis : Synthesize analogs with modifications to the oxolane ring (e.g., substituents at position 3) or benzoate ester. Test their bioactivity and logP values to correlate structure with efficacy/toxicity .
- Crystallography : Co-crystallize the compound with its target (e.g., enzyme) to identify critical interactions. For example, the oxolane oxygen may form hydrogen bonds with catalytic site residues .
- Free-Wilson Analysis : Quantify contributions of specific functional groups to overall activity using multivariate regression .
Safety and Regulatory Considerations
Q. How should researchers address gaps in toxicological data for this compound?
- Methodological Answer :
- Acute Toxicity Screening : Perform OECD Guideline 423 tests in rodents, monitoring mortality, organ weight changes, and histopathology .
- Genotoxicity Assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells .
- Ecotoxicity : Follow OPPTS guidelines for aquatic toxicity using Daphnia magna or algae .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
